molecular formula C20H26O3 B588034 6beta-Hydroxy Norethindrone CAS No. 51724-44-8

6beta-Hydroxy Norethindrone

Cat. No.: B588034
CAS No.: 51724-44-8
M. Wt: 314.425
InChI Key: RONQVEAZNZIVHW-BHJGDWCPSA-N
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Description

6beta-Hydroxy Norethindrone is a synthetic steroidal compound derived from norethindrone, a well-known progestin used in hormonal contraceptives and hormone replacement therapy. This compound is characterized by the presence of a hydroxyl group at the 6-beta position, which differentiates it from its parent compound, norethindrone.

Mechanism of Action

Target of Action

6beta-Hydroxy Norethindrone is a metabolite of Norethindrone . Norethindrone is a synthetic second-generation progestin . It primarily targets the progesterone receptors in the body . These receptors play a crucial role in regulating ovulation and menstruation .

Mode of Action

Norethindrone works by suppressing ovulation, thickening cervical mucus (which inhibits sperm penetration), altering follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of ovum through the fallopian tubes, and altering the endometrium . It also leads to atrophy of the endometrial tissue .

Biochemical Pathways

The primary biochemical pathway affected by Norethindrone is the hormonal regulation of the menstrual cycle . By interacting with progesterone receptors, it influences the levels and activity of various hormones involved in this cycle .

Pharmacokinetics

Norethindrone is rapidly absorbed and undergoes hepatic reduction and conjugation . It is subject to first-pass effect . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .

Result of Action

The action of Norethindrone results in the prevention of pregnancy by stopping a woman’s egg from fully developing each month . The egg can no longer accept a sperm and fertilization (pregnancy) is prevented . It is also used to treat menstrual disorders, endometriosis, and abnormal vaginal bleeding caused by a hormone imbalance .

Action Environment

The action, efficacy, and stability of Norethindrone can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and effectiveness due to potential drug-drug interactions . Furthermore, individual variations such as genetic factors, age, and overall health status can also influence its action .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxy Norethindrone typically involves the hydroxylation of norethindrone. This can be achieved through various chemical reactions, including the use of oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes to achieve selective hydroxylation. These methods are often preferred due to their higher specificity and environmentally friendly nature compared to traditional chemical synthesis.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form 6beta-hydroxy derivatives with different stereochemistry.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide, potassium permanganate, or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 6-keto norethindrone or 6-carboxy norethindrone.

    Reduction: Formation of 6beta-hydroxy derivatives with altered stereochemistry.

    Substitution: Formation of 6-substituted norethindrone derivatives.

Scientific Research Applications

6beta-Hydroxy Norethindrone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Investigated for its potential use in hormone replacement therapy and contraceptive formulations.

    Industry: Utilized in the development of pharmaceutical products and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    Norethindrone: The parent compound, widely used in contraceptives and hormone therapy.

    Norethindrone Acetate: An esterified form of norethindrone with improved pharmacokinetic properties.

    6alpha-Hydroxy Norethindrone: A stereoisomer with a hydroxyl group at the 6-alpha position.

Uniqueness: 6beta-Hydroxy Norethindrone is unique due to its specific hydroxylation at the 6-beta position, which can influence its pharmacological properties and receptor interactions. This structural modification may result in different metabolic pathways and biological activities compared to its analogs.

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONQVEAZNZIVHW-BHJGDWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857706
Record name (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51724-44-8
Record name 6beta-Hydroxynorethindrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051724448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6beta,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-HYDROXYNORETHINDRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSA95YG2AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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